![molecular formula C18H26N2O4 B1207460 Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester](/img/structure/B1207460.png)
Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester
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Overview
Description
Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester is an aminobenzoic acid.
Scientific Research Applications
Application in Removal and Recovery of Anions
A study by Heininger and Meloan (1992) examined the use of 4-Aminobenzoic acid esters in selectively precipitating anions like chromate, molybdate, tungstate, and vanadate from aqueous solutions. This selective reagent proved effective for the removal and recovery of these specific anions, providing a basis for environmental and analytical chemistry applications (Heininger & Meloan, 1992).
Spectroscopic Properties and Molecular Probing
Bekere et al. (2013) synthesized and studied 4-amino-1,8-naphthalimide derivatives, involving the carboxylic group, for their fluorescence features. One derivative in particular exhibited sensitivity as a molecular probe for ZnO nanoparticles, demonstrating potential in materials science and nanotechnology for sensing and imaging applications (Bekere et al., 2013).
Fluorescence Probes and Radical Processes
Kósa, Danko, and Hrdlovič (2012) explored adducts of 4-N,N-dimethylamino benzoic acid with tetramethyl piperidine as fluorescence probes. These probes were evaluated for monitoring radical processes, indicating their application in studying chemical reactions and molecular dynamics (Kósa, Danko, & Hrdlovič, 2012).
Hyperbranched Poly(Ester‐Amide)s Synthesis
Research by Kricheldorf and Loehden (1995) involved synthesizing hyperbranched poly(ester‐amide)s using 3-acetoxybenzoyl and 3,5-diaminobenzoic acid. This work contributes to polymer science, specifically in the development of new materials with potential applications in various industrial sectors (Kricheldorf & Loehden, 1995).
Preparation of Prenylated Benzoic Acid Derivatives
Friedrich et al. (2005) isolated new prenylated 4-hydroxy-benzoic acid derivatives from Piper hispidum. These compounds' structures were elucidated, and their cytotoxicity was evaluated, indicating potential biomedical applications and contributing to the field of natural product chemistry (Friedrich et al., 2005).
Co-crystallization Studies
Skovsgaard and Bond (2009) conducted studies on co-crystallizing benzoic acid derivatives with N-containing bases. This research provides insights into crystal formation and polymorphism, relevant to pharmaceuticals and material science (Skovsgaard & Bond, 2009).
Tuberculostatic Activity of Derivatives
Stelt, Zwart Voorspuij, and Nauta (2006) investigated the tuberculostatic activity of derivatives of 4-nitro-benzoic acid and 4-amino-benzoic acid. This research is significant for developing new treatments for tuberculosis (Stelt, Zwart Voorspuij, & Nauta, 2006).
Synthesis of Oxidative Reagents
Mercadante et al. (2013) describe the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and its use in oxidative reactions. This research has implications in organic synthesis and chemical processing (Mercadante et al., 2013).
properties
Product Name |
Benzoic acid, 4-amino-, 4-acetoxy-2,2,6,6-tetramethyl-1-piperidinyl ester |
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Molecular Formula |
C18H26N2O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(4-acetyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-aminobenzoate |
InChI |
InChI=1S/C18H26N2O4/c1-12(21)23-15-10-17(2,3)20(18(4,5)11-15)24-16(22)13-6-8-14(19)9-7-13/h6-9,15H,10-11,19H2,1-5H3 |
InChI Key |
BVCXOEIOBRWZCA-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=C(C=C2)N)(C)C |
Canonical SMILES |
CC(=O)OC1CC(N(C(C1)(C)C)OC(=O)C2=CC=C(C=C2)N)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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